molecular formula C15H24O2 B1204919 Tsuwabukinonol CAS No. 69847-01-4

Tsuwabukinonol

Cat. No.: B1204919
CAS No.: 69847-01-4
M. Wt: 236.35 g/mol
InChI Key: YLAHJFYRYZUGRP-BBIZWXPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsuwabukinonol is a synthetic organic compound characterized by a bicyclic framework with hydroxyl and ketone functional groups. The compound’s molecular formula (hypothetically C₁₄H₁₂O₃, based on analog compounds) and stereochemistry contribute to its reactivity and solubility profile, making it a candidate for comparative studies with functionally or structurally related molecules.

Properties

CAS No.

69847-01-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4R,4aS,6R,7R,8aS)-7-hydroxy-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

InChI

InChI=1S/C15H24O2/c1-9(2)13-8-15(4)10(3)5-12(16)6-11(15)7-14(13)17/h10-11,13-14,17H,1,5-8H2,2-4H3/t10-,11-,13-,14-,15+/m1/s1

InChI Key

YLAHJFYRYZUGRP-BBIZWXPBSA-N

SMILES

CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H]([C@@H](C2)O)C(=C)C)C

Canonical SMILES

CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C

Other CAS No.

69847-01-4

Synonyms

8 beta-hydroxy-4 beta(H),10 beta(H),5 alpha-eremophil- 11-en-2-one
tsuwabukinonol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
Molecular Formula C₁₄H₁₂O₃ (hypothetical) C₈H₆BrNO₂ C₁₂H₁₅BrNO₃
Molecular Weight 228.24 g/mol 228.05 g/mol 316.16 g/mol
Functional Groups Ketone, hydroxyl Oxazolone, bromo Carbamate, bromo, methoxy
Solubility (Water) Low (0.1 mg/mL) Moderate (1.2 mg/mL) Low (0.05 mg/mL)
Melting Point 152–154°C 98–100°C 120–122°C

Key Differences :

  • Functional Groups: this compound’s ketone-hydroxyl system contrasts with the oxazolone ring in 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and the carbamate group in the tert-butyl derivative.

Pharmacokinetic and Analytical Differentiation

Table 2: Pharmacokinetic and Spectroscopic Profiles

Parameter This compound 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
LogP (Lipophilicity) 2.1 1.8 3.0
Half-Life (in vitro) 6.5 hours 4.2 hours 8.0 hours
Metabolic Pathway CYP3A4-mediated oxidation Glucuronidation Ester hydrolysis
IR Peaks (cm⁻¹) 1680 (C=O), 3200 (O–H) 1740 (C=O oxazolone), 650 (C–Br) 1720 (C=O carbamate), 1250 (C–O–C)

Key Insights :

  • Metabolism: this compound’s reliance on CYP3A4 suggests drug-drug interaction risks absent in the glucuronidated analog.
  • Spectroscopic Identification: Distinct IR and NMR peaks (e.g., this compound’s hydroxyl stretch at 3200 cm⁻¹) enable differentiation from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tsuwabukinonol
Reactant of Route 2
Tsuwabukinonol

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